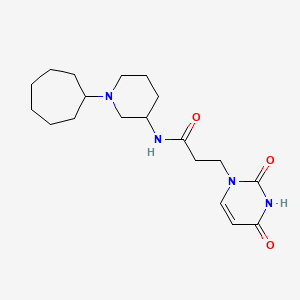![molecular formula C20H20N4OS B6101559 2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6101559.png)
2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, commonly known as Echinomycin, is a natural antibiotic that belongs to the class of quinoxaline antibiotics. It was first isolated from Streptomyces echinatus in 1957 and has been studied extensively for its potential therapeutic applications.
作用機序
Echinomycin works by binding to DNA and inhibiting the activity of transcription factors. Transcription factors are proteins that bind to DNA and regulate the expression of genes. By inhibiting the activity of transcription factors, Echinomycin can prevent the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Echinomycin has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
実験室実験の利点と制限
One of the main advantages of Echinomycin is its broad-spectrum activity against various cancer cell lines and viruses. However, it also has some limitations for lab experiments. Echinomycin is highly toxic and can cause DNA damage and oxidative stress. It also has poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of Echinomycin. One area of research is the development of new analogs of Echinomycin that have improved solubility and lower toxicity. Another area of research is the study of the mechanism of action of Echinomycin and its interactions with transcription factors. Finally, Echinomycin has potential applications in the treatment of viral infections, and future research could focus on its use as an antiviral agent.
合成法
Echinomycin is synthesized through the fermentation of Streptomyces echinatus. The fermentation broth is then extracted with an organic solvent, and the resulting crude extract is purified through a series of chromatographic techniques.
科学的研究の応用
Echinomycin has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-viral, and anti-inflammatory properties. Echinomycin has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and lung cancer. It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
特性
IUPAC Name |
1-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-3-13-8-10-14(11-9-13)18-12-16(19(25)23-24-20(26)21-2)15-6-4-5-7-17(15)22-18/h4-12H,3H2,1-2H3,(H,23,25)(H2,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLPGOCEFAGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-methoxyphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B6101478.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)
![4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B6101496.png)
![ethyl 1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinecarboxylate](/img/structure/B6101503.png)
![1-(3-methoxyphenyl)-4-{[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B6101505.png)
![5-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6101508.png)

![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101513.png)
![2-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B6101521.png)
![N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
![N-(2-isopropoxyethyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6101546.png)
![2,3-dimethoxy-N-{[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methyl}benzamide](/img/structure/B6101553.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)
![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)